N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
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Overview
Description
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes cyano, sulfanyl, and sulfonamide functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(2-cyanoethylsulfanyl)aniline with 4-(methyl(phenyl)sulfamoyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its sulfonamide group can inhibit certain enzymes by mimicking the structure of their natural substrates .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide: Unique due to its combination of cyano, sulfanyl, and sulfonamide groups.
N-(2-cyanoethyl)-N’-phenylthiourea: Similar in having a cyanoethyl group but differs in its thiourea structure.
4-(methyl(phenyl)sulfamoyl)benzoic acid: Shares the sulfonamide group but lacks the cyanoethyl and sulfanyl groups.
Uniqueness
Its unique structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-26(19-8-3-2-4-9-19)31(28,29)20-14-12-18(13-15-20)23(27)25-21-10-5-6-11-22(21)30-17-7-16-24/h2-6,8-15H,7,17H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGABUOXFMMXBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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